molecular formula C9H9ClO B1267163 Allyl 2-Chlorophenyl Ether CAS No. 20788-42-5

Allyl 2-Chlorophenyl Ether

Cat. No.: B1267163
CAS No.: 20788-42-5
M. Wt: 168.62 g/mol
InChI Key: NQQZRGSSVFDPLC-UHFFFAOYSA-N
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Description

Allyl 2-Chlorophenyl Ether: is an organic compound with the molecular formula C9H9ClO and a molecular weight of 168.624 g/mol . It is characterized by the presence of an allyl group attached to a 2-chlorophenyl ether moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 2-Chlorophenyl Ether can be synthesized via the Williamson ether synthesis . This reaction involves the nucleophilic substitution of the chlorine atom in 2-chlorophenol with an allyl group, facilitated by a base such as sodium hydroxide or potassium carbonate . The reaction typically occurs in a solvent like acetonitrile.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl 2-Chlorophenyl Ether can undergo oxidation reactions to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the ether into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted ethers or phenols.

Scientific Research Applications

Chemistry: Allyl 2-Chlorophenyl Ether is used as an intermediate in organic synthesis. It is involved in the preparation of various complex molecules and serves as a building block in synthetic chemistry .

Biology and Medicine: The compound is studied for its potential biological activities. It is used in the synthesis of bioactive molecules and pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the manufacturing of specialty chemicals.

Mechanism of Action

The mechanism of action of Allyl 2-Chlorophenyl Ether involves its interaction with various molecular targets. The compound can undergo Claisen rearrangement , where the allyl group migrates to the ortho position of the phenyl ring, forming o-allylphenol. This rearrangement is facilitated by heat and results in the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

    Allyl Phenyl Ether: Similar structure but lacks the chlorine atom.

    2-Chlorophenyl Ether: Lacks the allyl group.

    Allyl Vinyl Ether: Contains a vinyl group instead of a phenyl group.

Uniqueness: Allyl 2-Chlorophenyl Ether is unique due to the presence of both an allyl group and a chlorine atom on the phenyl ring. This combination allows for diverse chemical reactivity and makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

1-chloro-2-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQZRGSSVFDPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303492
Record name allyl o-chlorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20788-42-5
Record name 20788-42-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name allyl o-chlorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLYL 2-CHLOROPHENYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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